molecular formula C16H28O2 B013444 (9E,12Z)-9,12-Tetradecadien-1-ol acetate CAS No. 31654-77-0

(9E,12Z)-9,12-Tetradecadien-1-ol acetate

Cat. No. B013444
CAS RN: 31654-77-0
M. Wt: 252.39 g/mol
InChI Key: ZZGJZGSVLNSDPG-CWWKMNTPSA-N
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Description

Synthesis Analysis

The synthesis of tetradecadienyl acetate analogues, including (9E,12Z)-9,12-Tetradecadien-1-ol acetate, has been achieved through highly stereoselective methods. Li Xi’an et al. (2004) describe a systematic synthesis of ten kinds of tetradecadienyl acetate and its analogues, achieving high isomeride purity, demonstrating the versatility of synthetic approaches for creating specific isomers of this compound (Li Xi’an, Zheng Ke-li, & Wang Gui-jie, 2004).

Molecular Structure Analysis

The molecular structure of (9E,12Z)-9,12-Tetradecadien-1-ol acetate plays a crucial role in its chemical behavior and interaction with biological systems. The stereochemistry of the molecule influences its activity as a pheromone and its synthesis reflects this importance. Studies on similar molecules underscore the significance of structural analysis in understanding the function of such compounds in biological contexts.

Chemical Reactions and Properties

Chemical reactions involving (9E,12Z)-9,12-Tetradecadien-1-ol acetate highlight its reactivity and potential as a precursor to other valuable compounds. S. Voerman (1979) details the conversion of 9-tetradecen-1-ol acetates to sex attractants for clearwing moths, illustrating the chemical versatility of tetradecadienyl acetates in synthesizing pheromone analogues (S. Voerman, 1979).

Scientific Research Applications

Pheromone in Moth Species

  • Sex Attractant for Moths : This compound has been identified as a significant component in the sex pheromone systems of various moth species, including the almond moth, Cadra cautella, and the raisin moth, Cadra figulilella (Brady, 1973), (Brady & Daley, 1972). It acts as a sex stimulant and attractant, playing a crucial role in mating behaviors.

  • Synthesis Studies : Research has been conducted on synthesizing this compound for practical applications. For instance, a study outlined a new synthesis approach for this pheromone component of the Indian meal moth, Plodia interpunctella (Andreica et al., 2020).

  • Pheromone Disruption Studies : Some studies have explored how variations of this compound can disrupt pheromone communication in certain moth species, such as the cabbage looper and beet armyworm, suggesting potential applications in pest control (Mitchell, 1976).

Applications Beyond Moth Species

  • Pheromone System Complexity : The role of this compound in the natural sex pheromone systems of moths indicates a more complex pheromone system, involving multiple components that act synergistically (Bestmann et al., 1993).

  • Quantitative Analysis in Pheromone Glands : Studies have also examined the concentrations of this pheromone in the sex pheromone glands of moths at different times, providing insights into its role and functioning within the insect's reproductive cycle (Coffelt et al., 1978).

Safety And Hazards

(9E,12Z)-9,12-Tetradecadien-1-ol acetate is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during synthesis, storage, and use. Refer to safety data sheets (SDS) for specific guidelines.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential bioactivity, especially in insect pheromone systems.

  • Synthetic Modifications : Developing derivatives with improved properties.

  • Ecological Significance : Understanding its ecological role and interactions.


properties

IUPAC Name

[(9E,12Z)-tetradeca-9,12-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3/b4-3-,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGJZGSVLNSDPG-WWVFNRLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035285
Record name (E,Z)-Tetradeca-9,12-dienyl acetate
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Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9E,12Z)-9,12-Tetradecadien-1-ol acetate

CAS RN

31654-77-0, 30507-70-1
Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)-
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Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9Z,12E)-
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Record name cis-9-trans-12-Tetradecadien-1-ol acetate
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Record name 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)-
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Record name (E,Z)-Tetradeca-9,12-dienyl acetate
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Record name (Z,E)-tetradeca-9,12-dienyl acetate
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Record name 1-Acetoxy-9,12-tetradecadien-1-ol, (9E,12Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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